Nada quinone methide
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Overview
Description
N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide is a chemical compound with a complex structure that includes a hydroxy group, a ketone group, and a cyclohexadienylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxy and ketone groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from the reactions of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide depend on the specific reaction conditions and reagents used. For example, oxidation can yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide has several scientific research applications:
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by activating the p53 protein and inhibiting cell cycle progression . The compound also affects the expression of various proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide can be compared with other similar compounds, such as:
2-Cyclopropyl-N′-[(1Z)-1-(2-hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl]-4-quinolinecarbohydrazide: This compound shares a similar cyclohexadienylidene moiety but differs in its additional functional groups and overall structure.
(2E)-2-[(2E)-2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethylidene]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone: This compound also contains the cyclohexadienylidene group but has a different arrangement of other functional groups.
The uniqueness of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
117333-16-1 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
N-[(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-4,6,14H,5H2,1H3,(H,11,12)/b8-4+ |
InChI Key |
HZUDLKIKKKYMQA-XBXARRHUSA-N |
SMILES |
CC(=O)NCC=C1C=CC(=O)C(=C1)O |
Isomeric SMILES |
CC(=O)NC/C=C/1\C=CC(=O)C(=C1)O |
Canonical SMILES |
CC(=O)NCC=C1C=CC(=O)C(=C1)O |
Synonyms |
N-acetyldopamine quinone methide NADA quinone methide |
Origin of Product |
United States |
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